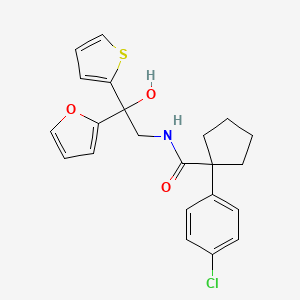

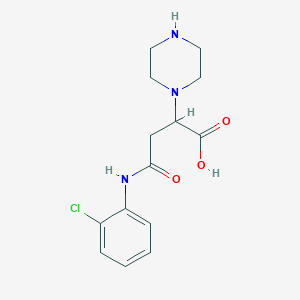

![molecular formula C13H11NO2S2 B3018499 8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one](/img/structure/B3018499.png)

8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

WAY-325809は、分子式C21H20BrNO4の化学化合物です。

合成方法

合成経路および反応条件

WAY-325809の合成は、コア構造の合成から始まり、官能基の導入によって数段階で完了します。合成経路は通常、次のものを含みます。

コア構造の形成: これは、2-フランカルボン酸を適切な試薬と反応させてフラン環を形成することを含みます。

ブロモ基の導入: フラン環の臭素化は、制御された条件下で臭素または臭素化剤を使用して行われます。

N-[1,2-ビス(4-メトキシフェニル)エチル]基の付加: この工程は、臭素化されたフラン化合物を適切な条件下でN-[1,2-ビス(4-メトキシフェニル)エチル]アミンと反応させて最終生成物を形成することを含みます。

工業生産方法

WAY-325809の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と純度を確保するために反応条件の最適化が含まれます。 高速液体クロマトグラフィー(HPLC)や核磁気共鳴(NMR)分光法などの技術が反応の進行を監視し、最終生成物の構造を確認するために使用されます。 .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of WAY-325809 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:

Formation of the core structure: This involves the reaction of 2-furancarboxylic acid with appropriate reagents to form the furan ring.

Introduction of the bromo group: Bromination of the furan ring is carried out using bromine or a brominating agent under controlled conditions.

Attachment of the N-[1,2-bis(4-methoxyphenyl)ethyl] group: This step involves the reaction of the brominated furan compound with N-[1,2-bis(4-methoxyphenyl)ethyl]amine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of WAY-325809 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm the structure of the final product .

化学反応の分析

反応の種類

WAY-325809は、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して酸化できます。

還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

生成された主な生成物

酸化: カルボン酸またはケトンの形成。

還元: アルコールまたはアミンの形成。

科学研究への応用

WAY-325809は、次のものを含む科学研究にいくつかの用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学: 酵素阻害や受容体結合などの潜在的な生物学的活性について調査されています。

医学: さまざまな病気における潜在的な治療効果について調査されています。

科学的研究の応用

WAY-325809 has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials or chemical processes.

作用機序

WAY-325809の作用機序は、特定の分子標的との相互作用に関与しています。この化合物は、特定の受容体または酵素に結合することによってその効果を発揮すると考えられており、それらの活性を調節しています。 関与する正確な経路と標的はまだ調査中ですが、初期の研究では、細胞の成長と分化に関連するシグナル伝達経路に影響を与える可能性があることを示唆しています。 .

類似の化合物との比較

WAY-325809は、次のような他の類似の化合物と比較できます。

WAY-100635: セロトニン受容体選択的アンタゴニスト。

WAY-267464: オキシトシン受容体アゴニスト。

WAY-181187: ドーパミン受容体アンタゴニスト。

独自性

WAY-325809は、その特定の構造により、他の類似の化合物とは異なる分子標的と相互作用することができるため、ユニークです。 臭素化されたフラン環とN-[1,2-ビス(4-メトキシフェニル)エチル]基は、その独特の化学的および生物学的特性に貢献しています。 .

類似化合物との比較

WAY-325809 can be compared with other similar compounds, such as:

WAY-100635: A selective serotonin receptor antagonist.

WAY-267464: An oxytocin receptor agonist.

WAY-181187: A dopamine receptor antagonist.

Uniqueness

WAY-325809 is unique due to its specific structure, which allows it to interact with different molecular targets compared to other similar compounds. Its brominated furan ring and N-[1,2-bis(4-methoxyphenyl)ethyl] group contribute to its distinct chemical and biological properties .

特性

IUPAC Name |

8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S2/c15-13-14-12-11(18-13)10-7(6-17-12)5-16-9-4-2-1-3-8(9)10/h1-4,7,10H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZXUICHTVTLKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CSC3=C(C2C4=CC=CC=C4O1)SC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

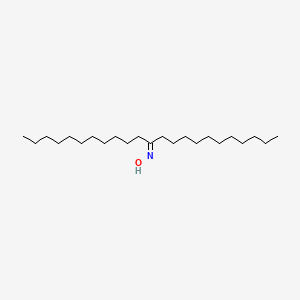

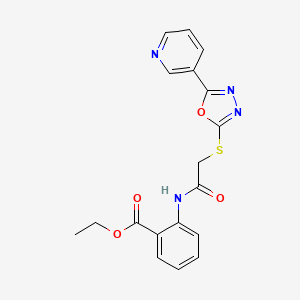

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B3018418.png)

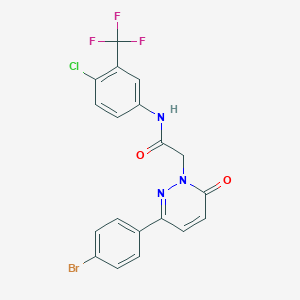

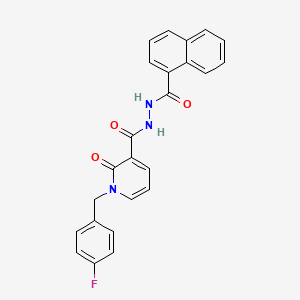

![2-((3-benzyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B3018434.png)

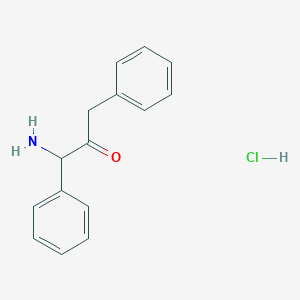

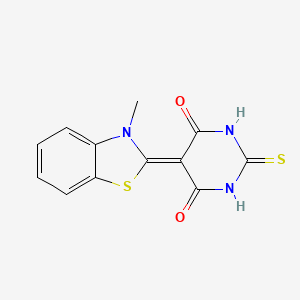

![6-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3018439.png)